Xanthoxylin
Overview
Description
Biochemical Analysis
Biochemical Properties
Xanthoxylin’s role in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound in plants involves the shikimate and the acetate pathways . This pathway forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, which later undergoes a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to increase melanin production, the number of dendrites, and the expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in cultured B16F10 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. A novel ruthenium-xanthoxylin complex has been found to eliminate colorectal cancer stem cells by targeting the heat shock protein 90 chaperone . This complex exhibits potent cytotoxicity in cancer cell lines and primary cancer cells, causing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to form a complex with bovine serum albumin (BSA) with an overall binding constant of K=1.01×105 L·mol−1 . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the shikimate and acetate pathways in plants . These pathways are crucial for the biosynthesis of this compound and involve various enzymes and cofactors.
Transport and Distribution
This compound has been found to form a complex with bovine serum albumin (BSA), suggesting that it may be transported and distributed within cells and tissues via protein binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthoxylin can be synthesized through various chemical reactions. One common method involves the methylation of phloroglucinol followed by acetylation. The reaction typically uses dimethyl sulfate as the methylating agent and acetic anhydride for acetylation under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Zanthoxylum piperitum. The seeds are processed to isolate the compound using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Xanthoxylin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Xanthoxylin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antifungal and antioxidant properties.
Industry: Utilized in the formulation of antifungal agents and preservatives.
Mechanism of Action
Xanthoxylin exerts its effects through several mechanisms:
Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic groups.
Neurological Effects: It modulates the cAMP pathway, influencing protein kinase A (PKA) activity and inducing melanogenesis in melanoma cells
Comparison with Similar Compounds
Brevifolin: Another phenolic compound with similar antifungal properties.
Phloracetophenone: Shares structural similarities but differs in its biological activity.
2-Hydroxy-4,6-dimethoxyacetophenone: A direct analog with comparable chemical properties.
Uniqueness: Xanthoxylin stands out due to its dual antifungal and antioxidant activities, making it a versatile compound in both medicinal and industrial applications. Its ability to modulate specific cellular pathways also highlights its potential in therapeutic research .
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBVLUPUDBFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237981 | |
Record name | Xanthoxyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthoxylin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90-24-4 | |
Record name | Xanthoxylin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthoxyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthoxylin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthoxyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHOXYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8RSY5TZPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthoxylin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 88 °C | |
Record name | Xanthoxylin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does xanthoxylin influence melanogenesis?
A1: this compound demonstrates the ability to stimulate melanogenesis, the process of melanin production. This effect is primarily attributed to its activation of the cAMP-mediated PKA pathway, leading to increased expression of tyrosinase and microphthalmia-associated transcription factor (MITF), both crucial regulators of melanogenesis. [, ]
Q2: What is the impact of this compound on platelet activity?
A2: this compound exhibits inhibitory effects on platelet adhesion and aggregation. Studies suggest a positive correlation between the inhibition of platelet adhesion and the reduction of malondialdehyde (MDA) production, a marker of oxidative stress. This suggests a potential role of this compound in regulating platelet function and thrombosis. [, ]
Q3: How does this compound affect potassium transport in plants?
A3: this compound acts as an inhibitor of potassium-dependent acid extrusion in plant cells, specifically in wheat and maize root segments. It reduces K+ net uptake by decreasing K+ influx into the cell and hyperpolarizes the membrane potential. This interaction with potassium transport mechanisms may contribute to its cytotoxic and fungicidal properties in plants. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Various spectroscopic techniques are employed for the identification and characterization of this compound, including:
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the molecule. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for separating and identifying this compound in complex mixtures like plant extracts. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): A common technique for separating, identifying, and quantifying this compound. [, , , ]
- Fourier Transform Infrared Spectroscopy (FT-IR): Helps analyze the functional groups present in this compound. []
Q6: How stable is this compound under different storage conditions?
A6: Limited data is available on the stability of this compound under various storage conditions. Further research is needed to determine its stability profile and establish optimal storage conditions to preserve its activity.
Q7: What are the potential applications of this compound based on its material properties?
A7: Research on the material properties and compatibility of this compound is limited. Further investigations are required to explore its potential applications in various fields, such as pharmaceuticals, cosmetics, and agriculture.
Q8: What analytical methods are commonly used for quantifying this compound?
A8: Several analytical methods have been developed for the quantification of this compound:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for analyzing this compound in various matrices, offering high sensitivity and accuracy. [, , , ]
- Thin-Layer Chromatography (TLC): Can be used for qualitative and semi-quantitative analysis of this compound. []
- Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantifying this compound in volatile mixtures. []
Q9: How is quality control ensured during the extraction and purification of this compound?
A9: Ensuring the quality and purity of this compound during extraction and purification is crucial. Implementing good laboratory practices (GLP) and utilizing validated analytical methods are essential. Regular monitoring of key parameters, such as yield, purity, and spectroscopic characteristics, ensures the consistency and quality of the final product.
Q10: What is known about the toxicological profile of this compound?
A10: While some studies suggest potential therapeutic benefits of this compound, its toxicological profile requires further investigation. A comprehensive evaluation of its safety profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity, is necessary to determine its safe use and potential applications.
Q11: Are there any known adverse effects associated with this compound exposure?
A11: Limited data is available on the adverse effects of this compound. Further research is needed to thoroughly assess potential risks associated with its use, particularly in humans.
Q12: What strategies can be employed to enhance the solubility and bioavailability of this compound?
A12: this compound's potential therapeutic applications may be limited by its hydrophobic nature and potentially low bioavailability. Employing formulation strategies, such as encapsulation in liposomes, nanoparticles, or cyclodextrin complexes, could enhance its solubility, stability, and delivery to target tissues, ultimately improving its therapeutic efficacy. []
Q13: What are some promising areas of research for this compound?
A13: Given its diverse biological activities, several research avenues warrant further exploration:
- Dermatological applications: Investigating its potential in treating pigmentation disorders and promoting wound healing. [, , ]
- Anti-inflammatory and analgesic properties: Exploring its use in managing inflammatory conditions and pain. [, , ]
- Anti-cancer activity: Assessing its potential as an anticancer agent against various cancer cell lines. []
- Neuroprotective effects: Evaluating its ability to protect neuronal cells from damage and its potential in neurodegenerative diseases. []
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